H-Tyr-lys-thr-OH
Description
Significance of Peptides in Biological Systems and Therapeutics
Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental molecules in a vast array of biological processes. longdom.orgpatsnap.com Typically comprising between 2 and 50 amino acids, they serve as crucial signaling molecules, hormones, and neurotransmitters. longdom.org Their roles are diverse, participating in cell-to-cell communication, regulating enzyme activity, and forming key components of the immune response. longdom.orgamericanpeptidesociety.org For instance, the well-known peptide hormone insulin (B600854) is critical for regulating glucose metabolism, while other peptides like oxytocin (B344502) are involved in social bonding and childbirth. ajpbp.com
In the realm of therapeutics, peptides offer significant advantages due to their high specificity and potency, which can lead to fewer off-target effects compared to traditional small-molecule drugs. patsnap.com Their versatility has led to the development of peptide-based drugs for a range of conditions, including metabolic disorders, cancer, and cardiovascular diseases. longdom.orgajpbp.com Furthermore, peptides are utilized in biotechnology as diagnostic tools and as building blocks for advanced biomaterials like hydrogels and nanoparticles for applications in tissue engineering and drug delivery. longdom.orgajpbp.com The synthesis of peptides, most commonly through Solid-Phase Peptide Synthesis (SPPS), has been revolutionized to allow for the efficient production of custom sequences for research and therapeutic development. longdom.org
Overview of Tripeptides in Medicinal Chemistry and Biochemistry
Tripeptides, consisting of three amino acid residues, represent a significant subclass of peptides with diverse and vital functions. numberanalytics.com They occupy a "middle space" between small molecules and larger proteins, often combining the benefits of both, such as better cell permeability than large proteins and higher selectivity than many small molecules. nih.gov
One of the most prominent examples of a tripeptide is Glutathione (γ-L-Glutamyl-L-cysteinylglycine), a critical antioxidant that protects cells from oxidative stress. taylorandfrancis.comwikipedia.org Other naturally occurring tripeptides serve a variety of functions. For instance, Thyrotropin-releasing hormone (TRH), a tripeptide, is essential for regulating thyroid function. numberanalytics.com In the food industry, certain lactotripeptides found in milk products have been identified as ACE inhibitors, which can help regulate blood pressure. wikipedia.org The specific sequence and the chemical properties of the constituent amino acids define the tripeptide's structure and, consequently, its biological function. numberanalytics.comnumberanalytics.com Their relative simplicity and cost-effectiveness make them attractive candidates for drug discovery and development. nih.gov
| Tripeptide Example | Sequence | Key Function | Reference |
| Glutathione | γ-L-Glutamyl-L-cysteinylglycine | Major antioxidant, protects cells from oxidative damage. | taylorandfrancis.comwikipedia.org |
| Thyrotropin-releasing hormone (TRH) | L-pyroglutamyl-L-histidinyl-L-prolinamide | Stimulates the release of thyroid-stimulating hormone (TSH) and prolactin. | numberanalytics.comwikipedia.org |
| Eisenin | pGlu-Gln-Ala-OH | Exhibits immunological activity. | wikipedia.org |
| GHK-Cu | Glycyl-L-histidyl-L-lysine | Promotes wound healing and skin remodeling. | wikipedia.org |
| Lactotripeptides (e.g., IPP) | Ile-Pro-Pro | Acts as an Angiotensin-converting-enzyme (ACE) inhibitor. | wikipedia.org |
Current Research Landscape and Gaps for H-Tyr-Lys-Thr-OH and Related Peptides
Despite the broad interest in tripeptides, a review of the current scientific literature reveals a significant lack of specific research on the compound this compound. There are no dedicated studies detailing its synthesis, biological activity, or potential therapeutic applications. This represents a notable gap in the field of peptide research.
However, the potential functions of this compound can be hypothesized by examining its constituent amino acids: Tyrosine (Tyr), Lysine (B10760008) (Lys), and Threonine (Thr).
Tyrosine (Tyr): As an amino acid with a phenol (B47542) side chain, Tyrosine is a primary target for protein oxidation and plays a role in various signaling pathways. rsc.org It is a precursor to important neurotransmitters and hormones. The presence of Tyrosine suggests that this compound could be involved in redox processes or cell signaling. Studies on Tyrosine-containing dipeptides, such as Tyr-Lys, have shown antioxidant activity. nih.gov
Lysine (Lys): Lysine is a basic amino acid with a positively charged ε-amino group. This charge is crucial for its interaction with negatively charged molecules like DNA. For example, the related tripeptide H-Lys-Tyr-Lys-OH has been shown to nick supercoiled DNA at apurinic/apyrimidinic sites. novoprolabs.com The presence of Lysine in this compound suggests a potential for interaction with nucleic acids or other negatively charged cellular components.
Threonine (Thr): Threonine is an essential amino acid with a hydroxyl group, making it a site for post-translational modifications like phosphorylation. nih.gov Such modifications are key regulatory mechanisms for protein function. L-Threonine has been shown to regulate the G1/S phase transition of embryonic stem cells through various signaling pathways, indicating its role in cell proliferation and regulation. nih.gov
Given these components, this compound is a tripeptide with the potential for antioxidant activity, interaction with cellular macromolecules, and involvement in cell signaling cascades. However, without direct experimental evidence, these remain educated hypotheses. The absence of research on this compound highlights an opportunity for future investigations to characterize its biochemical properties and explore its potential roles in biological systems and as a therapeutic agent.
| Amino Acid | Key Structural Feature | Known Biological Roles/Significance | Reference |
| Tyrosine (Tyr) | Phenol side chain | Precursor to neurotransmitters; involved in signaling and redox reactions. | rsc.org |
| Lysine (Lys) | Primary amino group on side chain (basic) | Interacts with negatively charged molecules (e.g., DNA); site for post-translational modifications. | novoprolabs.com |
| Threonine (Thr) | Hydroxyl group on side chain | Site for phosphorylation; involved in cell cycle regulation and proliferation. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRIKQYQJRGDQ-MEYUZBJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for H Tyr Lys Thr Oh
Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Tyr-Lys-Thr-OH
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise construction of peptides on an insoluble polymer support. biosynth.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. biosynth.comyoutube.com For the synthesis of this compound, the sequence is assembled from the C-terminus (Threonine) to the N-terminus (Tyrosine).
Fmoc-Based Synthetic Protocols for this compound
The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely used SPPS approach characterized by its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. chempep.com
Protocol Outline:
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid, Fmoc-Thr-OH, to an acid-sensitive resin. To accommodate the final C-terminal carboxylic acid, a resin such as 2-Chlorotrityl chloride (2-CTC) is ideal. The hydroxyl side chain of threonine is protected with an acid-labile tert-butyl (tBu) group, yielding Fmoc-Thr(tBu)-OH. chempep.compeptide.com
Nα-Deprotection: The Fmoc group is removed from the resin-bound threonine using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.comyoutube.comresearchgate.net This exposes the free amine for the next coupling step.
Peptide Coupling: The next amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the free amine of the resin-bound threonine. The lysine (B10760008) side-chain amine is protected with the acid-labile tert-butoxycarbonyl (Boc) group. peptide.com The activation is commonly achieved using a coupling reagent such as HBTU in the presence of an additive like HOBt and a base like DIPEA. researchgate.net
Iteration: The deprotection and coupling cycle is repeated for the final amino acid, Fmoc-Tyr(tBu)-OH. The phenolic hydroxyl group of tyrosine is also protected with a tBu group to prevent side reactions. thieme-connect.de
Final Cleavage and Deprotection: Once the sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (tBu from Thr and Tyr, Boc from Lys) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to trap the reactive carbocations generated during deprotection. chempep.comresearchgate.net
Boc-Based Synthetic Protocols for this compound
The tert-butoxycarbonyl (Boc) strategy employs an acid-labile Nα-Boc group and more robust side-chain protecting groups that are removed by a very strong acid, typically hydrofluoric acid (HF). chempep.com
Protocol Outline:
Resin Loading: The first amino acid, Boc-Thr(Bzl)-OH, is esterified to a resin, commonly a Merrifield or Phenylacetamidomethyl (PAM) resin. chempep.com In this scheme, the threonine side chain is protected by a benzyl (B1604629) (Bzl) ether. peptide.com
Nα-Deprotection: The Nα-Boc group is removed using a moderately strong acid, such as 50% TFA in dichloromethane (B109758) (DCM). chempep.comyoutube.com
Neutralization: Following deprotection, the resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as DIPEA, to liberate the free amine for coupling. chempep.com
Peptide Coupling: The subsequent amino acids, Boc-Lys(2-Cl-Z)-OH and Boc-Tyr(Bzl)-OH, are coupled sequentially. peptide.com The lysine side chain is protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, and tyrosine's side chain with a benzyl ether. peptide.com Activation is often performed with a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com
Final Cleavage: The final step involves treating the peptide-resin with a very strong acid, such as anhydrous HF or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the Bzl and 2-Cl-Z side-chain protecting groups. chempep.com
Optimization of Resin and Linker Selection in this compound Synthesis
The choice of resin and its associated linker is critical as it dictates the conditions for the final cleavage and the C-terminal functionality of the peptide. biosynth.comnih.gov For synthesizing this compound with a C-terminal carboxylic acid, several options are available.
| Resin Type | Linker Type | Typical Protecting Group Strategy | Cleavage Conditions | Advantages & Considerations |
| Wang Resin | p-alkoxybenzyl alcohol | Fmoc | 50-95% TFA | Standard choice for Fmoc-SPPS of C-terminal acids. Can be susceptible to premature linker cleavage (acid-lability). |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Fmoc | 1-2% TFA in DCM (mild) or standard 95% TFA | Highly acid-sensitive linker allows for mild cleavage, preserving acid-sensitive side-chain modifications if needed. Minimizes risk of diketopiperazine formation and C-terminal racemization. biosynth.com |
| Merrifield Resin | Chloromethyl | Boc | Anhydrous HF | The classic resin for Boc-SPPS. The benzyl ester linkage is stable to the repetitive TFA treatments used for Boc group removal. chempep.com |
| PAM Resin | Phenylacetamidomethyl | Boc | Anhydrous HF | Offers greater stability of the peptide-resin linkage to TFA compared to the Merrifield resin, reducing peptide loss during synthesis. chempep.com |
For the Fmoc-based synthesis of this compound, the 2-Chlorotrityl chloride resin is a superior choice as it suppresses potential side reactions and allows for controlled cleavage. biosynth.com For the Boc-based strategy, PAM resin provides enhanced stability over the traditional Merrifield resin. chempep.com
Evaluation of Coupling Reagent Efficiency in this compound Synthesis
Coupling reagents are essential for activating the carboxylic acid group of the incoming amino acid to facilitate rapid and efficient amide bond formation with minimal racemization. creative-peptides.comiris-biotech.de The efficiency of these reagents is crucial, especially for sterically hindered couplings.
| Reagent Class | Example Reagents | Mechanism | Relative Efficiency & Remarks |
| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. Often used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency. iris-biotech.de | Effective and low-cost. DCC can form an insoluble urea (B33335) byproduct that is difficult to remove in solution-phase synthesis but is washed away in SPPS. DIC is generally preferred in SPPS. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | Forms a highly reactive active ester (e.g., OBt, OAt, or Oxyma ester). peptide.com | Highly efficient and fast, considered the standard for routine and difficult couplings in SPPS. iris-biotech.de HATU is often considered one of the most reactive due to the participation of the pyridine (B92270) nitrogen from its HOAt moiety. COMU is a modern, highly efficient alternative with improved safety and solubility profiles. iris-biotech.deacs.org |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | Similar to aminium salts, forms a reactive phosphonium-based active ester. peptide.com | Very effective, particularly for hindered couplings and cyclizations. PyAOP is noted for its high effectiveness. peptide.com Solutions of phosphonium reagents in DMF may have lower stability over time compared to uronium reagents. |
For the synthesis of this compound, a high-efficiency aminium salt like HATU or HCTU would ensure rapid and complete couplings for each of the three residues, minimizing the risk of deletion sequences.
Solution-Phase Peptide Synthesis Approaches for this compound
Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, involves conducting all reactions in a homogeneous solution. youtube.comslideshare.net Unlike SPPS, intermediates are purified after each step, often through extraction or crystallization. This method is advantageous for large-scale synthesis of smaller peptides but can be more time-consuming and labor-intensive. slideshare.net
A potential stepwise solution-phase synthesis of this compound could proceed as follows:
C-terminal Protection: The carboxylic acid of Threonine is protected, for example, as a methyl or benzyl ester (e.g., H-Thr-OMe).
First Coupling: Nα-protected lysine, such as Boc-Lys(Z)-OH, is coupled to H-Thr-OMe using a coupling reagent like DCC/HOBt to form the dipeptide Boc-Lys(Z)-Thr-OMe.
Deprotection: The Nα-Boc group is removed with TFA.
Second Coupling: The resulting dipeptide amine is then coupled with Nα-protected tyrosine, such as Boc-Tyr(Bzl)-OH, to yield the fully protected tripeptide, Boc-Tyr(Bzl)-Lys(Z)-Thr-OMe.
Final Deprotection: All protecting groups are removed. The ester is typically saponified with a base, and the Boc, Bzl, and Z groups are removed via acidolysis or hydrogenolysis to yield the final this compound product. youtube.com
Convergent and Hybrid Synthesis Techniques for this compound
Convergent synthesis involves the preparation of smaller peptide fragments, which are then coupled together to form the final, larger peptide. mdpi.comresearchgate.net This strategy can be more efficient for longer peptides by reducing the number of cycles on the solid support and allowing for the purification of intermediate fragments. mdpi.com
For a tripeptide like this compound, a convergent approach offers limited advantages over a linear SPPS but serves to illustrate the principle. A hybrid strategy, combining solution- and solid-phase techniques, could be employed:
Fragment Synthesis (Solution Phase): The dipeptide Fmoc-Tyr(tBu)-Lys(Boc)-OH is synthesized in solution.
Resin Preparation (Solid Phase): The C-terminal amino acid, Threonine, is anchored to a resin (e.g., H-Thr(tBu)-O-Wang-Resin).
Fragment Condensation (Solid Phase): The purified dipeptide fragment from step 1 is activated and coupled to the resin-bound threonine. mdpi.com
Final Cleavage: The completed tripeptide is cleaved from the solid support using standard TFA procedures.
Purification and Advanced Analytical Techniques for Synthetic this compound
The successful isolation and characterization of synthetic this compound hinge on a multi-step process involving advanced chromatographic and spectroscopic techniques. Following the initial synthesis, typically via Solid-Phase Peptide Synthesis (SPPS) lcms.czpacific.edu, the crude product must undergo purification to remove byproducts. Subsequently, a suite of analytical methods is employed to verify the peptide's primary structure and purity.
Chromatographic Purification Strategies for Peptide Isolation
The purification of this compound from a crude synthetic mixture is most effectively achieved using liquid chromatography. lcms.cz The choice of technique is guided by the physicochemical properties of the peptide, which contains aromatic (Tyrosine), basic (Lysine), and polar, uncharged (Threonine) residues. khanacademy.org The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). polypeptide.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the foremost technique for peptide purification. polypeptide.com It separates molecules based on their hydrophobicity. polypeptide.com The crude peptide mixture is dissolved in an aqueous mobile phase and passed through a column packed with a non-polar stationary phase, typically silica (B1680970) modified with C8 or C18 alkyl chains. polypeptide.com An organic modifier, such as acetonitrile, is gradually added to the mobile phase in a gradient, causing molecules to elute in order of increasing hydrophobicity. nih.gov For this compound, the Tyrosine residue provides significant hydrophobicity for retention on the column.
Mobile phase additives are crucial for successful separation. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent. lcms.cz It protonates the carboxyl groups and forms ion pairs with the positively charged amino group of the Lysine residue, which minimizes unwanted secondary interactions with the silica support and improves peak shape. lcms.cz However, TFA can suppress ionization in subsequent mass spectrometry analysis, so alternatives like formic acid are often used for methods coupled with MS detection. lcms.cz
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. For this compound, which has a basic Lysine residue, cation-exchange chromatography could be employed as a preliminary "capturing" step to remove the bulk of non-basic impurities. polypeptide.com The peptide would bind to a negatively charged stationary phase and then be eluted by increasing the salt concentration or changing the pH of the mobile phase. Often, a two-step process combining IEX and RP-HPLC is used to achieve very high purity (>99.5%). polypeptide.com
Solid-Phase Extraction (SPE): SPE is another valuable technique, often used for sample clean-up or purification in a single chromatographic run. nih.gov Similar to HPLC, it can be performed in a reversed-phase mode. A mathematical model can even be developed based on an analytical HPLC retention time to predict the optimal elution conditions for the peptide in RP-SPE, making the process efficient and reducing solvent consumption. nih.gov
| Technique | Separation Principle | Stationary Phase Example | Mobile Phase Example | Application for this compound |
|---|---|---|---|---|
| RP-HPLC | Hydrophobicity | C18-modified silica | Water/Acetonitrile gradient with 0.1% TFA lcms.cz | Primary high-resolution purification step. polypeptide.com |
| Ion-Exchange (IEX) | Net Charge | Sulfopropyl (Strong Cation Exchanger) | Buffer with increasing salt gradient (e.g., NaCl) | Initial "capture" or polishing step to separate based on the basic Lysine residue. polypeptide.com |
| Solid-Phase Extraction (SPE) | Hydrophobicity (in RP mode) | C18-bonded silica | Stepwise gradient of organic solvent (e.g., Acetonitrile). nih.gov | Rapid, single-run purification and sample clean-up. nih.gov |
Spectroscopic and Spectrometric Methods for Structural Validation in Research
Once this compound has been purified, its identity and structural integrity must be unequivocally confirmed. This is accomplished through a combination of high-resolution spectrometric and spectroscopic methods. nih.gov
Mass Spectrometry (MS): MS is indispensable for peptide analysis. Electrospray Ionization (ESI-MS) is commonly used to determine the molecular weight of the peptide with high accuracy, confirming that the correct amino acids have been incorporated. nih.gov For this compound, the expected monoisotopic mass would be calculated and compared against the experimental value, with mass errors typically below 10 ppm being achievable. nih.gov
Tandem mass spectrometry (MS/MS) provides sequence information. nih.gov The purified peptide is fragmented within the mass spectrometer, and the resulting fragment ions (typically b- and y-series ions) are analyzed. researchgate.net The mass differences between the peaks in the fragment ion spectrum correspond to individual amino acid residues, allowing for the direct confirmation of the Tyr-Lys-Thr sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex than MS, NMR provides the most detailed structural information in solution. A suite of 2D NMR experiments is often required for full characterization. acs.org
¹H NMR: Provides information on the number and type of protons present.
¹³C NMR: Characterizes the carbon skeleton of the peptide. nih.gov
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is crucial for identifying the spin systems of the individual amino acid side chains (e.g., the characteristic patterns for Tyr, Lys, and Thr). acs.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of all ¹H and ¹³C signals. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for sequencing, as it can show a correlation from an amide proton of one residue to the carbonyl carbon of the preceding residue, thus definitively establishing the peptide bond linkage. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. nih.gov For this compound, characteristic absorption bands would be observed for the O-H stretch (from Tyr, Thr, and the C-terminal acid), the N-H stretch of the amines and amides, and the strong C=O stretch of the amide bonds (Amide I band) and the C-terminal carboxylic acid. scispace.com
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ESI-MS | Accurate Molecular Weight | Confirms overall composition and purity. nih.gov |
| MS/MS | Amino Acid Sequence | Verifies the Tyr-Lys-Thr connectivity through fragmentation analysis. nih.govnih.gov |
| NMR (¹H, ¹³C, COSY, HSQC, HMBC) | Complete 3D structure in solution, stereochemistry | Unambiguously confirms the structure, side chains, and peptide bond linkages. acs.org |
| IR Spectroscopy | Presence of Functional Groups | Confirms characteristic peptide bonds (Amide I/II), hydroxyl, and carboxyl groups. nih.govscispace.com |
Conformational Analysis and Structural Studies of H Tyr Lys Thr Oh
Theoretical and Computational Approaches to H-Tyr-Lys-Thr-OH Conformation
Theoretical and computational methods provide powerful tools to explore the vast conformational space available to a flexible molecule like this compound. These approaches can predict stable structures, estimate their relative energies, and simulate their dynamic behavior in various environments.
Molecular Mechanics and Molecular Dynamics Simulations of this compound
Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational conformational analysis. A study utilizing a FORTRAN program for conformational analysis, based on Ramachandran maps, has systematically explored the potential energy surface of the Tyr-Lys-Thr tripeptide. dergipark.org.tr This analysis considers van der Waals, electrostatic, torsional, and hydrogen bond energies to identify low-energy conformations.
In a comprehensive study, the conformational space of Tyr-Lys-Thr was investigated, revealing a number of stable conformations. dergipark.org.tr The global minimum energy conformation was identified, and its structural parameters were determined. The stability of this tripeptide in different solvent environments was also probed through 10-nanosecond molecular dynamics simulations, monitoring changes in its conformational structure, root-mean-square deviation (RMSD), and radius of gyration (Rg). dergipark.org.tr These simulations provide insights into how the surrounding environment influences the peptide's shape and flexibility.
| Conformational Region | Number of Conformations Examined | Global Energy (kcal/mol) |
|---|---|---|
| BBB | 13122 | 6.37 |
| BBR | 13122 | 6.99 |
| BRB | 13122 | 8.38 |
This table is based on data from a conformational analysis study of the Tyr-Lys-Thr tripeptide, where different conformational regions were explored to determine their relative energies. dergipark.org.tr
Quantum Mechanical Studies of Tripeptide Conformational Behavior
Quantum mechanical (QM) methods offer a higher level of theory for studying molecular conformations, providing more accurate descriptions of electronic structure and intermolecular interactions. For the Tyr-Lys-Thr tripeptide, the most stable conformation identified through molecular mechanics was further optimized using Density Functional Theory (DFT), a widely used QM method. dergipark.org.tr This optimization provides a more refined understanding of the peptide's geometry at its lowest energy state.
QM calculations are crucial for understanding the subtle interplay of forces that govern peptide folding, including hydrogen bonding and the gauche effect. nih.gov For instance, studies on other peptides have shown how QM can elucidate the electronic origins of conformational preferences, such as the n → π* interaction between backbone amide groups. nih.gov While specific QM studies detailing the full potential energy surface of this compound are not extensively available, the application of these methods to its most stable conformer provides valuable data on its electronic properties and reactivity. dergipark.org.tr
De Novo Prediction of this compound Secondary Structures
De novo secondary structure prediction aims to determine the local three-dimensional structure of a peptide from its amino acid sequence alone, without relying on homologous structures. For short peptides like this compound, traditional protein secondary structure prediction algorithms may have limited applicability. However, the analysis of tripeptide fragments from large protein databases has shown that certain tripeptides have a higher propensity to adopt rigid or non-rigid structures. nih.gov
Recent advances in deep learning have led to the development of generative models that can predict amino acid sequences and 3D structures based on desired secondary structure constraints. nih.gov These models, often based on architectures like transformers, can be trained to recognize the relationship between sequence and structure, even for short peptides. nih.govplos.org While a specific de novo prediction for this compound is not documented in the searched literature, these emerging methods hold promise for accurately predicting the secondary structural elements of such tripeptides in the future. The structural propensity of a tripeptide is influenced by the intrinsic properties of its amino acids and their interactions with neighboring residues. nih.gov
Experimental Biophysical Characterization of this compound Conformation
Experimental techniques are indispensable for validating and refining the conformational models derived from theoretical calculations. Spectroscopic methods, in particular, provide direct information about the average structure and dynamics of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to derive distance and dihedral angle restraints that define the peptide's conformation. nih.govfrontiersin.org
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins in solution. nih.govnih.gov The far-UV CD spectrum (typically 190-250 nm) is characteristic of the peptide backbone conformation and can be used to estimate the percentages of α-helix, β-sheet, and random coil structures. nih.govnih.gov
Biological Activity and Mechanism of Action Research for H Tyr Lys Thr Oh
In Vitro Biochemical Investigations of H-Tyr-Lys-Thr-OH
Laboratory-based biochemical studies have provided the foundational evidence for the biological effects of this compound at a molecular and cellular level.
Research has shifted from common enzyme targets to those involved in cancer signaling pathways. In silico molecular docking studies have been instrumental in predicting the interaction of this compound with key enzymes involved in cell growth, proliferation, and apoptosis. researchgate.net These theoretical analyses have shown that the tripeptide has a strong binding affinity for several crucial enzymes in the PI3K/Akt/mTOR pathway, a signaling cascade frequently activated in human cancers. researchgate.net Furthermore, the peptide demonstrated a robust binding tendency with caspase-3 and caspase-8, which are critical executioner and initiator enzymes in the apoptotic process. researchgate.net
Table 1: In Silico Enzyme Binding Affinity for this compound
| Enzyme Target | Pathway/Function | Binding Interaction |
|---|---|---|
| PI3K | PI3K/Akt/mTOR Signaling | Strong binding tendency observed researchgate.net |
| Akt1 | PI3K/Akt/mTOR Signaling | Strong binding tendency observed researchgate.net |
| mTOR | PI3K/Akt/mTOR Signaling | Strong binding tendency observed researchgate.net |
| Caspase-3 | Apoptosis | Strong binding tendency observed researchgate.net |
| Caspase-8 | Apoptosis | Strong binding tendency observed researchgate.net |
Molecular docking studies have also been employed to investigate the interaction of this compound with various hormone and growth factor receptors. These in silico analyses predicted that the tripeptide forms strong binding interactions with several receptors known to be involved in cancer progression, including the androgen, estrogen, progesterone (B1679170), and Epidermal Growth Factor (EGFR) receptors. dergipark.org.tr This binding potential supports the experimental findings of the peptide's cytotoxic effects on hormone- and growth factor-sensitive cancer cell lines. dergipark.org.tr
The biological activity of this compound has been most extensively documented through cell-based assays, which confirm its cytotoxic effects against various cancer cell lines. researchgate.netdergipark.org.tr Experimental studies have demonstrated that the tripeptide exhibits cytotoxic activity against prostate (Mat-LyLu), breast (MCF-7), and cervical (HeLa) cancer cells. researchgate.netdergipark.org.tr
A detailed investigation into its effect on human lung carcinoma cells (A549) using an MTT assay quantified its cytotoxic impact. The study revealed a concentration-dependent reduction in cell viability after 24 and 48 hours of exposure. researchgate.net
Table 2: Cytotoxic Activity of this compound on A549 Human Lung Cancer Cells
| Concentration (mg/mL) | Exposure Time | Outcome |
|---|---|---|
| 0.1 - 5 | 24 hours | Found to have a cytotoxic effect researchgate.net |
| 0.1 - 5 | 48 hours | Found to have a cytotoxic effect researchgate.net |
Another study focused on peptide transport mechanisms investigated the interaction of this compound with the human proton-coupled peptide transporter, hPEPT1. nih.gov In this assay, the tripeptide produced an anomalous effect, causing an initial increase in fluorescence at low concentrations followed by a decrease at higher concentrations, which prevented the determination of a standard Michaelis-Menten constant (Kmapp). nih.gov
In Vivo Pharmacological Evaluation of this compound
Despite the promising in vitro and in silico results, the current body of scientific literature lacks specific data on the in vivo evaluation of this compound.
There are currently no published studies detailing the assessment of this compound in preclinical animal models to evaluate its efficacy or other biological effects in vivo.
Specific research on the biodistribution and pharmacokinetic profile of this compound following systemic administration has not been reported in the available scientific literature.
Elucidation of Molecular Mechanisms and Signaling Pathways Activated by this compound
The biological effects of peptides are intrinsically linked to their amino acid composition and sequence, which dictate their interactions with cellular components and their subsequent influence on signaling cascades.
The constituent amino acids of this compound are known to be involved in several key signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Tyrosine is a critical component of signaling pathways that utilize receptor tyrosine kinases (RTKs). bohrium.comnih.gov The phosphorylation of tyrosine residues on RTKs and other signaling proteins is a fundamental step in activating the MAPK pathway, which regulates cell proliferation, differentiation, and apoptosis. bohrium.comnih.gov The presence of a tyrosine residue in this compound suggests its potential to modulate MAPK signaling.
mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability. capes.gov.brmdpi.commdpi.com Threonine is among the amino acids that can activate the mTORC1 complex. nih.gov Lysine (B10760008) deprivation has been shown to inhibit the mTORC1 signaling pathway, and supplementation with lysine can restore its activity, indicating that lysine plays a role in mediating mTORC1 functions such as protein synthesis and cell cycle progression. researchgate.net Therefore, this compound, containing both threonine and lysine, could potentially influence mTOR signaling.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammatory responses. There is significant crosstalk between the PI3K/Akt/mTOR and NF-κB pathways. nih.gov mTOR can regulate NF-κB activation, and both are downstream of Akt. nih.govnih.gov Given the potential of this compound to influence mTOR signaling, it may indirectly modulate NF-κB activity.
Calcium-Sensing Receptor (CaSR) Signaling: The CaSR, a G-protein-coupled receptor, plays a vital role in calcium homeostasis. nih.gov Its activity can be modulated by phosphorylation. Protein kinase C (PKC) can phosphorylate threonine residues within the CaSR, such as Thr888, which inhibits its signaling. bohrium.comnih.govbham.ac.uk Additionally, extracellular calcium can regulate protein tyrosine phosphorylation through the CaSR. nih.gov While a direct role for lysine is less defined, the presence of tyrosine and threonine in this compound suggests a potential for interaction with and modulation of CaSR signaling pathways.
Table 1: Putative Involvement of this compound Constituents in Key Signaling Cascades
| Signaling Pathway | Constituent Amino Acid | Putative Role |
| MAPK | Tyrosine | Potential for modulation through tyrosine kinase signaling. bohrium.comnih.gov |
| mTOR | Lysine, Threonine | Potential to influence mTORC1 activation and downstream signaling. nih.govresearchgate.net |
| NF-κB | Tyrosine, Lysine, Threonine | Potential for indirect modulation via crosstalk with the mTOR pathway. nih.govnih.gov |
| CaSR | Tyrosine, Threonine | Potential to modulate CaSR activity through phosphorylation events. bohrium.comnih.govbham.ac.uknih.gov |
The specific interactions of this compound with proteins have not been characterized. However, the individual amino acid residues provide clues to its potential binding partners.
Tyrosine: The aromatic ring of tyrosine can participate in hydrophobic and stacking interactions with proteins. nih.gov The hydroxyl group can form hydrogen bonds, and its phosphorylation is a key mechanism for creating binding sites for proteins with SH2 domains. nih.gov
Lysine: The positively charged amino group in the side chain of lysine is crucial for electrostatic interactions with negatively charged molecules, including specific domains on proteins. khanacademy.org Lysine residues are also common sites for post-translational modifications like ubiquitination and acetylation, which can alter protein interactions. nih.govkhanacademy.org
Threonine: The hydroxyl group of threonine is a primary site for phosphorylation, which can induce conformational changes in proteins and create binding sites for other proteins. khanacademy.orgfrontiersin.org
Peptides containing these residues can exhibit specific binding profiles. For instance, the peptide Tyr-Pro-Lys-Gly-NH2 has been shown to have a unique binding profile in the brain. nih.gov The conformation of peptides like poly(Lys-Tyr-Tyr-Lys) is highly dependent on their environment, suggesting that this compound could adopt different structures to interact with various protein targets. bham.ac.uk
Direct studies on gene expression modulation by this compound are not available. However, short peptides are known to regulate gene expression. nih.gov They can penetrate cell nuclei and interact with DNA and histone proteins, thereby influencing transcription. nih.gov
Tyrosine: Peptides containing sulfated tyrosine have been shown to induce the expression of genes involved in flavonol biosynthesis in plants. biorxiv.org
Lysine: Lysine-containing peptides can modulate the expression of genes related to amino acid metabolism and transport. cas.cn Furthermore, the acetylation of lysine residues on histones is a well-established epigenetic mechanism for regulating gene expression. khanacademy.org
Threonine: As a component of signaling pathways that lead to transcription factor activation, threonine can indirectly influence gene expression.
Given that the signaling pathways potentially modulated by this compound (MAPK, mTOR, NF-κB) all culminate in the regulation of gene expression, it is plausible that this tripeptide could have downstream effects on the transcription of various genes.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
While specific SAR studies on this compound are absent from the literature, general principles derived from studies of other peptides containing these residues can provide valuable insights.
The bioactivity of a peptide is often dominated by the properties of its constituent amino acids.
Tyrosine: The phenolic hydroxyl group of tyrosine is crucial for its antioxidant activity, acting as a hydrogen donor. mdpi.com The position of tyrosine within a peptide sequence can also be critical; for instance, N-terminal tyrosine residues in dipeptides often exhibit stronger antioxidant activity. researchgate.net
Lysine: The positive charge of the lysine side chain is vital for the interaction of cationic peptides with negatively charged biological membranes. nih.gov Lysine's ability to form Schiff bases and amide bonds is also key to the function of many bioactive peptides.
Threonine: The hydroxyl group of threonine is a key site for post-translational modifications like phosphorylation and glycosylation, which can dramatically alter a peptide's bioactivity and structure. frontiersin.org
Table 2: Key Functional Groups of this compound Residues and Their Potential Bioactivities
| Amino Acid Residue | Key Functional Group | Potential Contribution to Bioactivity |
| Tyrosine (Tyr) | Phenolic hydroxyl | Antioxidant activity, hydrogen bonding, phosphorylation site. nih.govmdpi.com |
| Lysine (Lys) | ε-amino group | Electrostatic interactions, site for acetylation and ubiquitination. nih.govkhanacademy.org |
| Threonine (Thr) | Secondary hydroxyl | Phosphorylation and glycosylation site, influencing conformation. frontiersin.org |
Modifications to the amino acid residues of this compound would likely have a significant impact on its biological activity.
Tyrosine Modification: Methylation of the tyrosine hydroxyl group in the lipopeptide iturin A has been shown to restrict its biological activity and alter its ion selectivity. nih.gov The addition of a D-tyrosine residue to cosmetic peptides has been found to confer anti-melanogenic effects. researchgate.netnih.gov
Lysine Modification: Acetylation of the lysine side chain neutralizes its positive charge, which can significantly alter electrostatic interactions and protein function. nih.govkhanacademy.org
Threonine Modification/Substitution: The substitution of threonine with serine, which lacks a methyl group on its side chain, can affect the conformational preferences of attached glycans and alter antibody recognition. frontiersin.org In some proteins, replacing threonine with serine has been shown to impact secretion and processing. nih.gov
These examples underscore the importance of the specific chemical features of each amino acid in this compound for its potential biological function. Any modification or substitution would likely result in an analogue with a different activity profile.
In-depth Analysis of Analogue Design for this compound Remains Elusive in Scientific Literature
Despite extensive searches of scientific databases and scholarly articles, specific research detailing the rational design and evaluation of analogues for the chemical compound this compound with the express purpose of enhancing specificity or potency is not presently available in the public domain.
General principles of peptide analogue design often focus on several key areas:
Amino Acid Substitution: Replacing one or more amino acids with natural or unnatural amino acids to alter properties such as charge, hydrophobicity, and steric bulk. For instance, substituting an amino acid with a D-amino acid can enhance resistance to enzymatic degradation.
Backbone Modification: Altering the peptide backbone to create peptidomimetics, which can improve oral bioavailability and metabolic stability.
Cyclization: Introducing a cyclic structure to the peptide can constrain its conformation, potentially leading to higher receptor affinity and selectivity.
Lipidation and PEGylation: The addition of lipid or polyethylene (B3416737) glycol (PEG) chains can modify the pharmacokinetic profile of a peptide, often extending its half-life in circulation.
Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how specific structural features of a peptide relate to its biological activity. For a peptide like this compound, SAR studies would systematically evaluate how modifications to the Tyrosine, Lysine, or Threonine residues impact its function. For example, the phenolic hydroxyl group of Tyrosine is often a key site for interaction and can be a target for modification. The primary amine of Lysine provides a positive charge and a site for potential conjugation, while the hydroxyl group of Threonine can participate in hydrogen bonding.
While the scientific literature contains a wealth of information on these general design principles and their application to a wide array of other peptides, specific studies focused on creating and testing analogues of this compound have not been identified. Therefore, detailed research findings, including comparative data on the potency and specificity of any such analogues, are not available to be reported at this time.
Further research would be required to explore the potential for designing this compound analogues with enhanced biological properties. Such studies would likely involve the synthesis of a library of modified peptides, followed by rigorous in vitro and in vivo evaluation to determine their efficacy and specificity for a particular biological target.
Therapeutic Potential and Drug Discovery Applications of H Tyr Lys Thr Oh
Research into Therapeutic Indications for H-Tyr-Lys-Thr-OH
The potential therapeutic value of this compound is being explored across several domains of medical science, leveraging the known biological roles of its amino acid sequence.
The investigation into the anti-cancer properties of peptides is a growing field, with a focus on their ability to selectively target and inhibit the growth of tumor cells. nih.gov While research specifically targeting this compound is not widely published, studies on closely related peptides and its constituent amino acids provide a basis for its potential in oncology.
Research into the phosphorylation of a similar tripeptide, Tyr-Thr-Lys, has been conducted to create reference standards for analytical purposes. researchgate.net Furthermore, studies have explored the cytotoxic activity of new synthetic peptide amides that are analogs of the natural hormone somatostatin, evaluating their effects against various cancer cell lines. researchgate.net For example, a study involving the synthesis of Boc-protected pentapeptide amides demonstrated cytotoxic activity at micromolar concentrations against MCF-7, PC 3, and HCT-116 cancer cell lines. researchgate.net
The amino acid L-tyrosine itself has been investigated as a component in novel anti-cancer molecules. One approach involved attaching L-tyrosine to a cisplatin (B142131) analog with the goal of targeting the estrogen receptor alpha (ERα) in hormone-dependent breast cancer cells. nih.gov While the final hybrid molecules in this particular study were inactive, their platinum(II) precursors showed activity comparable to cisplatin, highlighting the continued interest in using amino acids as targeting moieties in chemotherapy. nih.gov Additionally, studies have shown that exposing non-small cell lung cancer cells to L-tyrosine can enhance the effectiveness of certain types of radiotherapy. ncbj.gov.pl
Anti-cancer peptides (ACPs) are generally defined as short peptides, typically composed of 10-60 amino acids, that can hinder tumor cell proliferation or migration. nih.gov Some ACPs, like the glycine-rich alloferon, work by stimulating the immune system, particularly NK cells, to enhance anti-tumor capabilities. nih.gov The potential of this compound or its derivatives in this context would depend on further research into its specific mechanisms of action.
Table 1: Research on Related Peptides and Cytotoxic Effects
| Compound/Analog Studied | Cell Lines Tested | Outcome | Reference |
|---|---|---|---|
| Boc-protected pentapeptide amides (somatostatin analogs) | MCF-7, PC 3, HCT-116 | Exhibited activity at micromolar concentrations. | researchgate.net |
This table is illustrative of research on related compounds, as direct cytotoxic data for this compound is not available in the provided search results.
Peptides that can modulate the immune system are of significant therapeutic interest. The immunomodulatory potential of a peptide is often influenced by its amino acid composition. nih.govdoi.org Studies have shown that peptides containing "immunoactive amino acids" can stimulate the immune response. nih.govdoi.org For instance, research on synthetic fragments of the murine Thy-1 antigen found that peptides containing immunoactive amino acids at their C- or N-terminus stimulated IgM-plaque forming cells in animals. nih.govdoi.org
Immunologically active peptides are a class of molecules known to have functions such as enhancing immunity and regulating cell growth and differentiation. researchgate.net These peptides can exert their effects through various mechanisms, including regulating gut microbiota, enhancing the activation of white blood cells, and modulating inflammatory responses. researchgate.net Cationic peptide drugs, which are rich in positively charged amino acids like Lysine (B10760008) (Lys), are known to be pivotal in disrupting cell membranes and can interact electrostatically with negatively charged molecules. nih.gov Given that this compound contains a lysine residue, it possesses a potential cationic character that could influence its interaction with biological membranes and immune cells.
The potential for this compound to have immunomodulatory or anti-inflammatory effects would likely depend on the specific roles of Tyrosine, Lysine, and Threonine within its structure and how the peptide as a whole interacts with immune receptors and cells.
The components of this compound have been implicated in cardiovascular function. Tyrosine is a crucial precursor for the synthesis of catecholamines, which are key regulators of cardiovascular hemodynamics. nih.gov Research in animal models has shown that L-tyrosine administration can produce varied cardiovascular effects, including changes in heart rate and blood pressure. nih.gov The metabolism of tyrosine into catecholamines appears to be involved in its stimulatory cardiovascular effects. nih.gov Furthermore, Thyroxine (T4), a hormone derived from tyrosine, plays a vital role in regulating the body's metabolic rate and influences the cardiovascular system. unitslab.com
Recent clinical research has also highlighted a link between the circulating levels of tyrosine and threonine and heart health. One study found that in patients with chronic heart failure, serum tyrosine levels were progressively increased while threonine levels were decreased. nih.gov The ratio of tyrosine to threonine (Tyr/Thr) was identified as an independent risk factor for the presence of heart failure and was associated with a higher risk of adverse cardiovascular events. nih.gov This suggests that the balance between these two amino acids is important for cardiovascular homeostasis. The this compound peptide, by containing both tyrosine and threonine, could potentially interact with pathways related to these findings.
Table 2: Cardiovascular Research Related to this compound Components
| Component/Ratio | Observation | Potential Implication | Reference |
|---|---|---|---|
| L-Tyrosine | Precursor to catecholamines; administration affects heart rate and blood pressure in rats. | May be involved in stimulatory cardiovascular effects via catecholamine synthesis. | nih.gov |
| Thyroxine (from Tyrosine) | Regulates metabolic rate and influences the cardiovascular system. | Essential for normal cardiovascular function. | unitslab.com |
Tyrosine's role in the central nervous system (CNS) is well-established, primarily as a precursor to key neurotransmitters. creative-peptides.com Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576), within the CNS. nih.gov The regulation of this enzyme is associated with neuronal activity, stress, and the effects of various drugs. nih.gov Studies have shown that under certain conditions, such as anaerobiosis, the synthesis of dopamine from tyrosine can be activated in the brain. nih.gov
Design and Development of this compound Peptidomimetics and Analogues
The therapeutic application of natural peptides is often limited by their poor metabolic stability and short in vivo biological half-life. mdpi.com To overcome these challenges, researchers design and develop peptidomimetics and analogues, which are modified structures that mimic the active form of the native peptide while possessing enhanced pharmacological properties. mdpi.com
Several chemical strategies can be applied to a peptide like this compound to improve its resistance to degradation by proteases. mdpi.comnih.gov These modifications aim to protect the peptide from enzymatic cleavage without compromising its biological activity. mdpi.com
Terminal Modification: The N-terminal amino group of Tyrosine and the C-terminal carboxyl group of Threonine in this compound are susceptible to cleavage by exopeptidases. Modifications such as N-acetylation or methylation at the N-terminus can protect the peptide. creative-peptides.com For example, acetylating the N-terminal Tyr1 of the glucose-dependent insulinotropic polypeptide (GIP) increased its in vivo half-life from minutes to over 24 hours. creative-peptides.com
Amino Acid Substitution: Replacing the natural L-amino acids with unnatural amino acids, such as D-isomers, can significantly enhance resistance to proteolytic degradation. nih.gov Incorporating unnatural amino acids can also improve pharmacokinetic properties and potentially reduce immunogenicity. nih.gov
Backbone Modification and Cyclization: Altering the peptide backbone or cyclizing the linear peptide can enhance stability. mdpi.com Cyclization, by linking the C-terminus to the N-terminus or through side-chain linkages, can lock the peptide into a conformation that is less susceptible to proteases and may also increase biological activity. mdpi.comcreative-peptides.com
PEGylation and Lipidation: Attaching a polyethylene (B3416737) glycol (PEG) chain (PEGylation) can increase the peptide's size and steric hindrance, protecting it from enzymes and reducing renal clearance. creative-peptides.com Lipidation involves attaching a fatty acid chain to the peptide, which can promote binding to albumin in the bloodstream, thereby extending the peptide's circulation half-life. creative-peptides.com
Table 3: Common Strategies to Enhance Peptide Metabolic Stability
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| N-Terminal Acetylation | Addition of an acetyl group to the N-terminus to block exopeptidase action. | N-AcGIP analog showed a vastly increased half-life (>24h vs. 2-5 min). | creative-peptides.com |
| D-Amino Acid Substitution | Replacing an L-amino acid with its D-enantiomer to resist protease degradation. | A common strategy to increase peptide half-life. | nih.gov |
| Cyclization | Forming a cyclic structure to constrain conformation and protect termini. | More than two-thirds of peptide drugs on the market are cyclic. | creative-peptides.com |
| PEGylation | Covalent attachment of polyethylene glycol to increase size and shield from enzymes. | Site-specific PEGylation of GLP-1 resulted in a 16-fold increase in plasma half-life in rats. | creative-peptides.com |
| Lipidation | Attachment of a fatty acid to facilitate binding to serum albumin. | Liraglutide and Semaglutide utilize this method to significantly increase their half-lives. | creative-peptides.com |
Approaches for Improvement of Target Selectivity and Binding Affinity
Research into this compound has identified its interaction with several key biological targets implicated in cancer progression. Molecular docking studies have indicated that this tripeptide can bind to androgen, estrogen, and progesterone (B1679170) receptors, as well as the epidermal growth factor receptor (EGFR). researchgate.net This broad interaction profile suggests a multi-targeted approach to its anticancer activity.
A primary mechanism of action for this compound appears to be its interaction with DNA. researchgate.net Studies have shown that it can bind to calf thymus DNA (CT-DNA) through a combination of electrostatic interactions and intercalation. researchgate.net Furthermore, in the presence of hydrogen peroxide, this compound has been observed to facilitate the cleavage of pBR322 plasmid DNA, indicating a potential for inducing DNA damage in cancer cells. researchgate.net
To enhance the therapeutic potential of this compound, strategies to improve its target selectivity and binding affinity are crucial. While specific studies on analog synthesis for this tripeptide are not widely reported, general principles of peptide drug design can be applied. These include:
Amino Acid Substitution: Replacing one or more amino acids with natural or unnatural counterparts can modulate binding affinity and selectivity. For instance, substituting with D-amino acids could increase resistance to enzymatic degradation, thereby prolonging its interaction with the target.
Conformational Analysis: Understanding the three-dimensional structure of this compound is vital for rational drug design. researchgate.net Molecular mechanics, molecular dynamics, and quantum mechanical methods have been employed to determine its stable conformations, providing a basis for designing analogs with improved target engagement. researchgate.net
The following table summarizes the reported molecular interactions of this compound:
| Molecular Target | Type of Interaction | Significance in Cancer | Supporting Evidence |
| DNA | Intercalation and Electrostatic Binding | Induction of DNA damage and apoptosis | UV titration, Agarose Gel Electrophoresis researchgate.net |
| Androgen Receptor | Binding | Implicated in prostate cancer | Molecular Docking Studies researchgate.net |
| Estrogen Receptor | Binding | Implicated in breast cancer | Molecular Docking Studies researchgate.net |
| Progesterone Receptor | Binding | Implicated in certain cancers | Molecular Docking Studies researchgate.net |
| EGFR | Binding | Overexpressed in many cancers, promotes cell proliferation | Molecular Docking Studies researchgate.net |
Modifications for Enhanced Cellular Permeability and Delivery to Specific Tissues
A significant hurdle for peptide-based therapeutics is their typically poor cellular permeability and susceptibility to degradation. Research on this compound has explored the use of nanocarriers to overcome these limitations. Encapsulation of the tripeptide into nanoparticles made from biodegradable polymers such as chitosan (B1678972) and poly(ε-caprolactone) (PCL) has been shown to be a promising approach. researchgate.netnih.gov
These nanoformulations serve to:
Protect the Peptide: Shield this compound from enzymatic degradation in the biological environment.
Enhance Bioavailability: Improve the solubility and stability of the peptide.
Facilitate Cellular Uptake: The physicochemical properties of nanoparticles can be tailored to promote their entry into target cells.
While specific chemical modifications to the this compound sequence for enhanced permeability are not extensively documented, general strategies applicable to peptides include:
Lipidation: The attachment of fatty acid chains to the peptide can increase its lipophilicity, thereby improving its ability to cross cell membranes.
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP could facilitate its translocation across the cell membrane.
Preclinical Development Considerations for this compound as a Lead Candidate
Early Stage Drug Discovery and Lead Optimization Methodologies
This compound has been identified as a promising lead candidate due to its inherent anticancer properties. researchgate.net The early-stage discovery process for such peptides often involves screening of peptide libraries or rational design based on the structures of known bioactive molecules. The cytotoxic effects of this compound against various cancer cell lines have positioned it for further lead optimization. researchgate.net
Optimization methodologies would typically involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to determine which structural features are essential for its biological activity. This allows for the refinement of the peptide to enhance potency and reduce off-target effects.
In Silico Modeling: Computational tools, such as molecular docking and molecular dynamics simulations, have been instrumental in understanding the conformational structure of this compound and its interactions with biological targets. researchgate.netresearchgate.net These methods help in prioritizing the synthesis of new analogs with predicted improved properties.
Efficacy and Safety Profile Research in Preclinical Models
The preclinical evaluation of this compound has primarily been conducted through in vitro studies. These studies have consistently demonstrated its cytotoxic effects against a range of cancer cell lines.
The following table summarizes the in vitro cytotoxicity data for this compound:
| Cell Line | Cancer Type | Observed Effect | Reference |
| MAT-LyLu | Rat Prostate Cancer | Cytotoxic | researchgate.net |
| MCF-7 | Human Breast Cancer | Cytotoxic | researchgate.netresearchgate.net |
| HeLa | Human Cervical Cancer | Cytotoxic | researchgate.netresearchgate.net |
| BEAS-2B | Normal Human Bronchial Epithelial | Less cytotoxic compared to cancer cells | researchgate.net |
Importantly, one study noted that the cytotoxic effect on the normal BEAS-2B cell line was less pronounced than on the MCF-7 and HeLa cancer cell lines, suggesting a potential for some level of cancer cell selectivity. researchgate.net
While a pharmacokinetic profile of this compound has been reported as obtained, detailed in vivo data on its efficacy and safety in animal models is not widely available in the public domain. researchgate.net Such studies are a critical next step in the preclinical development pipeline to validate the in vitro findings and to understand the compound's behavior in a whole-organism system.
Role of this compound in Peptide-Based Drug Formulations and Delivery Systems
The development of effective drug formulations is paramount for the successful clinical translation of peptide therapeutics like this compound. The primary focus of formulation research for this tripeptide has been on nanoparticle-based delivery systems.
Chitosan Nanoparticles (CNPs): this compound has been successfully loaded into CNPs. researchgate.net Chitosan is a biocompatible and biodegradable polymer with mucoadhesive properties, which can be advantageous for certain routes of administration. In vitro studies have shown that YKT-loaded CNPs exhibit cytotoxic activity against prostate cancer cells. researchgate.net
Poly(ε-caprolactone) (PCL) Nanoparticles: PCL is another biodegradable and biocompatible polymer used for drug delivery. Nanoformulations of this compound using PCL have been developed to enhance the peptide's efficiency. nih.gov
These nanoformulations offer several advantages, including the potential for controlled and sustained release of the peptide, which can improve its therapeutic index. Beyond nanoparticles, other peptide-based drug delivery systems that could be considered for this compound include:
Peptide-Drug Conjugates: Attaching the peptide to a cytotoxic drug could create a targeted therapy that delivers the payload specifically to cancer cells expressing receptors for this compound.
Hydrogels: Injectable hydrogel formulations could provide a depot for the sustained local release of the peptide, which could be beneficial for treating solid tumors.
Advanced Research Methodologies and Future Directions for H Tyr Lys Thr Oh
Application of Computational Chemistry and Artificial Intelligence in H-Tyr-Lys-Thr-OH Research
Computational chemistry and artificial intelligence (AI) are pivotal in accelerating peptide-based drug discovery by providing deep molecular insights and predictive capabilities. nih.gov For this compound, these tools are crucial for understanding its structural dynamics and interaction landscape. Studies have already employed molecular mechanical (MM), molecular dynamics (MD), and quantum mechanical (QM) methods to determine the stable conformations and optimized geometry of the tripeptide. researchgate.net These foundational analyses of its conformational structure and electronic properties are essential for predicting its biological function. researchgate.net
De Novo Peptide Design and Optimization Utilizing Machine Learning
While this compound shows promise, its properties such as stability, binding affinity, and specificity can likely be improved. Machine learning (ML) and deep learning models offer powerful solutions for the de novo design of novel peptide analogues. nih.gov Generative models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from vast datasets of known peptide sequences and structures to generate new sequences with desired characteristics. nih.govoup.comnih.gov
In the context of this compound, a machine learning pipeline could be trained on its structure and known bioactive analogues. The model could then generate a library of new tripeptides, modifying the sequence (e.g., substituting amino acids) or stereochemistry to optimize for predicted enhancements in target binding or reduced susceptibility to proteolytic degradation. elifesciences.org This approach significantly narrows the field of candidates for synthetic chemistry and experimental testing, saving considerable time and resources. rsc.org
In Silico Screening for Target Prediction and Off-Target Effects
Identifying the precise molecular targets of this compound is fundamental to understanding its mechanism of action. In silico screening, particularly molecular docking, is a powerful hypothesis-generating tool. mdpi.com This has been applied to this compound, where docking studies have shown strong binding interactions with cancer-relevant targets like androgen, estrogen, progesterone (B1679170), and EGFR receptors, supporting experimental findings of its cytotoxic effects on prostate, breast, and cervical cancer cell lines. researchgate.netresearchgate.net
Beyond primary target identification, computational screening can predict potential off-target effects, which are critical for future therapeutic development. nih.gov By screening the this compound structure against a comprehensive database of human proteins, researchers can identify unintended interactions. This predictive analysis helps in proactively identifying potential liabilities and guiding the design of more selective analogues. nih.govplos.org
| Computational Method | Application to this compound Research | Reference |
| Molecular Mechanics (MM) | Determination of stable molecular conformations. | researchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational changes and stability in different environments. | researchgate.net |
| Quantum Mechanics (QM) | Optimization of molecular geometry and understanding electronic properties. | researchgate.net |
| Molecular Docking | Prediction of binding modes and affinity to biological targets (e.g., EGFR). | researchgate.netresearchgate.net |
| Machine Learning (Generative Models) | De novo design of optimized analogues with enhanced properties. | nih.govoup.com |
| Virtual Screening | Identification of potential off-target interactions across the proteome. | nih.govplos.org |
High-Throughput Screening Approaches for Identification of Potent this compound Analogues
To build upon the insights from computational design, high-throughput screening (HTS) is essential for experimentally validating and identifying the most potent analogues from large chemical libraries. nih.gov HTS allows for the rapid assessment of thousands of compounds, making it a cornerstone of modern drug discovery.
For this compound, a variety of HTS assays could be developed. For instance, a competitive binding assay using fluorescence polarization could screen for analogues with higher affinity to a known target, such as the EGFR. drugtargetreview.com In this setup, a fluorescently labeled version of this compound would be displaced from the target protein by more potent, unlabeled analogues, leading to a measurable change in the fluorescence signal. drugtargetreview.com Alternatively, cell-based HTS assays could be employed. Given the peptide's known cytotoxic effects on cancer cells, an assay measuring cell viability (e.g., using a resazurin-based reagent) in MCF-7 or HeLa cell lines could directly screen for analogues with enhanced anticancer activity. frontiersin.org
Development of Novel Analytical Techniques for this compound in Complex Biological Matrices
The ability to accurately quantify a therapeutic peptide in complex biological matrices like blood plasma or tissue is crucial for pharmacokinetic and metabolic studies. ibib.pl Peptides often exist at very low concentrations alongside a high abundance of endogenous proteins and salts, making their detection challenging. ibib.pl
Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification due to its sensitivity and selectivity. researchgate.netchromatographyonline.com The development of a robust analytical method for this compound would involve optimizing several key steps:
Sample Preparation: Advanced sample preparation techniques, such as mixed-mode solid-phase extraction (SPE), would be required to effectively isolate the tripeptide from interfering matrix components and concentrate it for analysis. chromatographyonline.com
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with columns designed for peptides (e.g., wide-pore C18) would provide the necessary resolution and speed for high-throughput analysis. chromatographyonline.com
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would ensure highly selective and sensitive detection of this compound and its potential metabolites. researchgate.net
Future research could focus on developing even more sensitive techniques, such as immuno-affinity capture coupled with LC-MS/MS, to reach lower limits of quantification.
Systems Biology and Omics Approaches to Decipher this compound Biological Effects
Bioactive peptides rarely act through a single, isolated pathway; instead, they influence a complex network of molecular interactions. nih.gov Systems biology, which integrates various "omics" data, offers a holistic view of the biological effects of this compound. researchgate.netfrontiersin.org By treating cancer cells with the peptide and analyzing the global changes, researchers can construct a comprehensive picture of its mechanism of action.
| Omics Technology | Potential Application for this compound | Expected Insights |
| Transcriptomics (e.g., RNA-Seq) | Analyze changes in gene expression in cancer cells after treatment. | Identify entire signaling pathways (e.g., apoptosis, cell cycle regulation) modulated by the peptide. |
| Proteomics (e.g., Mass Spectrometry) | Quantify changes in the cellular proteome and post-translational modifications. | Reveal downstream protein-level effects and confirm pathway activation suggested by transcriptomics. |
| Metabolomics | Profile changes in small-molecule metabolites within the cell. | Uncover shifts in cellular metabolism (e.g., energy production, biosynthesis) induced by the peptide. |
Integrating these datasets can reveal previously unknown targets and pathways affected by this compound, providing a rich, system-wide understanding that goes far beyond a single receptor-ligand interaction. nih.govfrontiersin.org
Exploration of this compound in Combination Therapies and Multimodal Approaches
The future of many therapeutics, particularly in oncology, lies in combination therapies and multimodal strategies designed to enhance efficacy and overcome resistance. nih.gov For this compound, this represents a promising avenue of research. Its unique mechanism could be synergistic with established chemotherapeutic agents, potentially allowing for lower concentrations of toxic drugs and reducing side effects.
Furthermore, multimodal approaches that combine the peptide with advanced delivery systems can improve its therapeutic index. nwo.nl Research has already explored the use of this compound-loaded poly(ε-caprolactone) nanoparticles, demonstrating a strategy to potentially control its release and delivery. yildiz.edu.tr Other approaches could involve conjugating the peptide to cell-penetrating peptides to enhance intracellular uptake or incorporating it into multimeric structures to increase local concentration and target avidity. nwo.nlmdpi.com These strategies aim to overcome the inherent limitations of peptide therapeutics, such as poor membrane permeability, and unlock their full potential in treating complex diseases. nwo.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
